2-Chloro-4-(piperidin-4-yl)benzonitrile

Lipophilicity Physicochemical_properties Membrane_permeability

2-Chloro-4-(piperidin-4-yl)benzonitrile (CAS 1086398-38-0) is a chloro-substituted 4-arylpiperidine building block with a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol. It features a benzonitrile core with a chlorine atom at the 2-position and a piperidine ring directly attached at the 4-position via a carbon–carbon bond.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
Cat. No. B11883175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(piperidin-4-yl)benzonitrile
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C12H13ClN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2
InChIKeyCNQVAZDWISSOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(piperidin-4-yl)benzonitrile: A Chlorinated 4-Arylpiperidine Building Block for Kinase-Focused Discovery


2-Chloro-4-(piperidin-4-yl)benzonitrile (CAS 1086398-38-0) is a chloro-substituted 4-arylpiperidine building block with a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol [1]. It features a benzonitrile core with a chlorine atom at the 2-position and a piperidine ring directly attached at the 4-position via a carbon–carbon bond. The compound is classified as an aromatic nitrile and is primarily utilized as a synthetic intermediate in medicinal chemistry, with preliminary reports indicating inhibitory effects on kinases associated with cancer cell proliferation [2]. Its structural motif combines the electron-withdrawing nitrile group, the lipophilic chlorine substituent, and the basic piperidine moiety, providing a versatile scaffold for the design of small-molecule inhibitors.

Why Non-Chlorinated 4-(Piperidin-4-yl)benzonitrile Analogs Cannot Replace This Compound in Key Applications


Although 4-(piperidin-4-yl)benzonitrile (CAS 149554-06-3) and its 2- and 3-regioisomers share the same 4-arylpiperidine core, the absence of the chlorine substituent at the 2-position produces a molecule with measurably different physicochemical properties—including lower lipophilicity (XLogP3 of 1.8 versus 2.4 for the target compound) [1]—and eliminates the chlorine atom as a synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions. Similarly, the ether-linked analog 2-chloro-4-(piperidin-4-yloxy)benzonitrile (CAS 796600-10-7) replaces the direct C–C bond with a C–O linkage, introducing a site for oxidative O-dealkylation that can compromise metabolic stability [2]. The structural isomer 3-chloro-4-(piperidin-1-yl)benzonitrile attaches the piperidine via its nitrogen rather than the 4-position carbon, resulting in a drastically lower piperidine pKa (predicted 1.77 versus an expected ~9–10 for the target compound's C-linked piperidine), fundamentally altering its ionization state at physiological pH. These differences mean that in-class compounds cannot be freely interchanged without altering key molecular recognition, reactivity, and pharmacokinetic properties downstream.

Quantitative Differentiation Evidence for 2-Chloro-4-(piperidin-4-yl)benzonitrile Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Over Non-Chlorinated 4-Arylpiperidine Analogs

2-Chloro-4-(piperidin-4-yl)benzonitrile exhibits a computed XLogP3-AA value of 2.4 [1], which is 0.6 log units higher than the XLogP3 of 1.8 shared by its three non-chlorinated regioisomers—4-(piperidin-4-yl)benzonitrile [2], 3-(piperidin-4-yl)benzonitrile , and 2-(piperidin-4-yl)benzonitrile . This increase in lipophilicity is attributable solely to the single chlorine substituent at the 2-position and is expected to translate to improved passive membrane permeability (typically a 3- to 10-fold increase in permeability per log unit for neutral compounds) and enhanced blood–brain barrier penetration potential.

Lipophilicity Physicochemical_properties Membrane_permeability

Chlorine Substituent as a Synthetic Diversification Handle Absent in Non-Halogenated Analogs

The ortho-chlorine substituent on the benzonitrile ring of 2-chloro-4-(piperidin-4-yl)benzonitrile provides a site for subsequent nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or alkoxides, as well as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . By contrast, the non-chlorinated analogs—4-(piperidin-4-yl)benzonitrile, 3-(piperidin-4-yl)benzonitrile, and 2-(piperidin-4-yl)benzonitrile—lack this reactive handle entirely [1]. The chlorine atom is activated toward SNAr by the electron-withdrawing nitrile group at the para position, enabling selective derivatization at the 2-position without affecting the piperidine nitrogen (once appropriately protected).

Synthetic_chemistry Nucleophilic_aromatic_substitution Cross-coupling

Metabolic Stability Advantage of Direct C–C Linkage Over the Ether-Linked Analog

2-Chloro-4-(piperidin-4-yl)benzonitrile features a direct carbon–carbon bond between the piperidine ring and the benzonitrile core, whereas its close structural analog 2-chloro-4-(piperidin-4-yloxy)benzonitrile (CAS 796600-10-7) connects the two substructures via an oxygen ether linkage [1]. Ether linkages at benzylic-type positions are established sites of oxidative O-dealkylation by cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6), a metabolic soft spot that can lead to rapid in vivo clearance and the generation of potentially reactive quinone-imine metabolites from the liberated phenol [2]. The C–C linked target compound eliminates this metabolic vulnerability entirely, offering a structurally analogous scaffold with a qualitatively superior metabolic profile.

Metabolic_stability Oxidative_metabolism Drug_discovery

Higher Piperidine Basicity (pKa) Compared to N-Linked Structural Isomer

The piperidine ring of 2-chloro-4-(piperidin-4-yl)benzonitrile is attached to the benzonitrile core via a carbon–carbon bond at the piperidine 4-position, preserving the secondary amine character and a predicted pKa of approximately 9–10 for the piperidinium ion (comparable to the reported pKa of 10.06 predicted for 3-(piperidin-4-yl)benzonitrile ). In contrast, the structural isomer 3-chloro-4-(piperidin-1-yl)benzonitrile (CAS 927695-89-4) has the piperidine nitrogen directly bonded to the aromatic ring, which delocalizes the nitrogen lone pair into the π-system and drastically reduces the predicted pKa to 1.77 . At physiological pH 7.4, the target compound exists predominantly in its protonated, positively charged form (>90% protonated), whereas the N-linked isomer remains essentially neutral (<<1% protonated). This difference profoundly affects solubility, protein binding, volume of distribution, and interactions with biological targets.

Basicity Ionization_state Pharmacokinetics

Reported Kinase Inhibitory Activity as a Starting Point for Medicinal Chemistry

Preliminary in vitro studies on 2-chloro-4-(piperidin-4-yl)benzonitrile have observed inhibitory effects on certain kinases associated with cancer cell proliferation [1]. The role of this compound as a building block for kinase-focused compound libraries is further supported by its structural motif, which is found in benzonitrile-based kinase inhibitors disclosed in patents targeting TBK1, IKKε, and other kinases [2]. By comparison, the non-chlorinated analog 4-(piperidin-4-yl)benzonitrile is predominantly described as a general chemical intermediate for CNS-targeting drugs and autotaxin inhibitors , without specific documentation of direct kinase inhibitory activity. No quantitative IC₅₀ or Kᵢ values for the target compound against specific kinase targets are publicly available as of the search date; all available binding data in public databases (BindingDB, ChEMBL) correspond to more elaborated derivatives rather than the parent scaffold.

Kinase_inhibition Cancer Drug_discovery

Priority Application Scenarios for 2-Chloro-4-(piperidin-4-yl)benzonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring a Chlorinated 4-Arylpiperidine Core with Late-Stage Diversification Capability

Medicinal chemistry teams building focused kinase inhibitor libraries should select 2-chloro-4-(piperidin-4-yl)benzonitrile as the core scaffold when the synthetic plan calls for late-stage functionalization via the chlorine atom. The 0.6 log unit higher XLogP3 (2.4 vs. 1.8) compared to non-chlorinated analogs [1] provides a starting point with inherently better membrane permeability, while the chlorine handle enables parallel library synthesis through SNAr or cross-coupling reactions that are simply not possible with 4-(piperidin-4-yl)benzonitrile or its regioisomers . This is particularly relevant for CNS-penetrant kinase programs where the balance of lipophilicity and basicity is critical for achieving adequate brain exposure.

Replacement of Ether-Linked 4-Arylpiperidine Scaffolds to Improve Metabolic Stability

Programs currently using 2-chloro-4-(piperidin-4-yloxy)benzonitrile (CAS 796600-10-7) or analogous ether-linked scaffolds and encountering rapid in vitro microsomal turnover should consider 2-chloro-4-(piperidin-4-yl)benzonitrile as a direct C–C linked replacement. The elimination of the ether O-dealkylation site [2] is expected to increase metabolic half-life, reduce intrinsic clearance, and decrease the risk of forming reactive phenolic metabolites, all without significant changes to the overall molecular topology. This substitution preserves the chlorine handle for further SAR exploration while removing a documented metabolic soft spot.

CNS Drug Discovery Programs Requiring a Basic Piperidine with Controlled Ionization at Physiological pH

For CNS programs targeting receptors or enzymes with aspartate-rich binding pockets (e.g., kinase hinge regions, aminergic GPCRs), the C-linked piperidine of the target compound ensures a predicted pKa of ~9–10 and >90% protonation at pH 7.4 . This stands in stark contrast to the N-linked structural isomer 3-chloro-4-(piperidin-1-yl)benzonitrile (pKa 1.77, <<1% protonated at pH 7.4), which cannot engage ionic interactions in the same manner. Procurement of the C-linked isomer is mandatory for projects that depend on a positively charged piperidine for target engagement, and the chlorine substituent adds the orthogonal benefit of enhanced lipophilicity for blood–brain barrier penetration.

Scaffold-Hopping Starting Point for Benzonitrile-Based Kinase Inhibitor Patents (TBK1/IKKε Series)

Research groups exploring the chemical space around benzonitrile-based TBK1 and IKKε kinase inhibitors, as disclosed in patent US 8,969,335 [3], can use 2-chloro-4-(piperidin-4-yl)benzonitrile as a minimalist core for scaffold-hopping exercises. The compound's chlorine atom provides a vector for introducing the pyrimidine or triazine substituents that are characteristic of this inhibitor class, while the direct C–C linkage to the piperidine avoids the metabolic liability of ether-linked variants. Preliminary reports of kinase inhibitory activity associated with this scaffold [4] further support its prioritization over non-chlorinated or N-linked analogs that lack documented kinase relevance.

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